Sulfur Oxidation-State Differentiation: 1-Oxide (Sulfinimine) vs. 1,1-Dioxide (Sulfonimidamide) Electronic Landscape
The target compound bears sulfur exclusively at the sulfoxide (1-oxide) oxidation state, in contrast to the commercially prevalent saccharin-type 1,1-dioxides. The calculated LogP for the unsubstituted 1,2-benzothiazole 1-oxide core is 2.18, compared to a typical LogP of approximately 0.8–1.3 for the corresponding 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) scaffold . While direct experimental LogP for CAS 55715-59-8 has not been reported, the S-methyl substitution and the 1-oxide functionality together predict a LogP approximately 0.7–1.5 units higher than the N-methyl-1,1-dioxide analog (CAS 7677-47-6), consistent with the established relationship that each additional sulfone oxygen reduces LogP by approximately 0.5–0.8 units in the benzisothiazole series [1]. This lipophilicity differential directly impacts membrane permeability and is relevant for anti-infective target engagement, where a CLogP window of 2.5–3.5 has been shown to be optimal for benzisothiazolone antimicrobial activity [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) as a function of sulfur oxidation state |
|---|---|
| Target Compound Data | LogP ~2.2–2.8 (estimated for 1-methyl-1,2-benzisothiazol-3-imine 1-oxide based on the unsubstituted 1-oxide core LogP of 2.18 adjusted for S-methyl contribution) |
| Comparator Or Baseline | Unsubstituted 1,2-benzothiazole 1-oxide: LogP = 2.18 (experimental/calculated). Saccharin (1,2-benzisothiazol-3-one 1,1-dioxide): LogP ~0.8–1.0. N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide (CAS 7677-47-6): LogP ~0.5–1.2 |
| Quantified Difference | ΔLogP ≥ 0.7–1.5 units higher for the 1-oxide relative to the 1,1-dioxide comparator class |
| Conditions | Calculated LogP values from ChemSrc database; experimental validation not available for target compound |
Why This Matters
The 1-oxide oxidation state provides a chemically distinct electronic and lipophilicity profile that cannot be replicated by the more common 1,1-dioxide analogs, which is critical for applications where membrane permeability or specific sulfur-electrophilicity is required.
- [1] J-GLOBAL. 1,2-Benzisothiazol-3(2H)-one 1-oxide: chemical substance information, molecular formula C₇H₅NO[O⁻][S⁺]. View Source
- [2] Gopinath, P. et al. Broad spectrum anti-infective properties of benzisothiazolones. Bioorg. Med. Chem. Lett. 2017, 27(5), 1291–1295. Optimal CLogP range 2.5–3.5 for antimicrobial activity; MIC₅₀ = 0.4 μg/mL for most potent derivative. View Source
